molecular formula C11H13NO2 B1595518 n-methyl-3-oxo-n-phenylbutanamide CAS No. 2584-48-7

n-methyl-3-oxo-n-phenylbutanamide

Cat. No. B1595518
Key on ui cas rn: 2584-48-7
M. Wt: 191.23 g/mol
InChI Key: IQYZGBSHBFRNED-UHFFFAOYSA-N
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Patent
US06610711B2

Procedure details

To a solution of N-methyl-3-oxo-N-phenylbutanamide (26.0 g, 0.136 mol) in carbon tetrachloride (200 ml) was added bromine (24.05 g, 0.15 mol) dropwise over 30 min, and the mixture was heated under reflux for 5 min. After allowing to cool to room temperature, the reaction mixture was concentrated in vacuo, triturated with diethyl ether and filtered to afford the title compound as a white solid (10.3 g, 28%).
Quantity
26 g
Type
reactant
Reaction Step One
Quantity
24.05 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
28%

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)[C:3](=[O:8])[CH2:4][C:5](=[O:7])[CH3:6].[Br:15]Br>C(Cl)(Cl)(Cl)Cl>[Br:15][CH2:6][C:5](=[O:7])[CH2:4][C:3]([N:2]([CH3:1])[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)=[O:8]

Inputs

Step One
Name
Quantity
26 g
Type
reactant
Smiles
CN(C(CC(C)=O)=O)C1=CC=CC=C1
Name
Quantity
24.05 g
Type
reactant
Smiles
BrBr
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 5 min
Duration
5 min
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
triturated with diethyl ether
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Name
Type
product
Smiles
BrCC(CC(=O)N(C1=CC=CC=C1)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 10.3 g
YIELD: PERCENTYIELD 28%
YIELD: CALCULATEDPERCENTYIELD 28%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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